2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to "2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone," focusing on their structural properties and potential as intermediates in chemical reactions. For example, electrochemical synthesis techniques have been employed to generate new arylthiobenzazoles, indicating the role of similar compounds in facilitating electrochemical reactions through Michael addition reactions with 2-SH-benzazoles (Amani & Nematollahi, 2012). Moreover, the crystal structure, conformational stability, and vibrational frequencies of related fluoro-substituted compounds have been thoroughly studied, revealing insights into their geometric and electronic properties (Tanişli et al., 2017).
Antimicrobial Activity
The antimicrobial efficacy of derivatives has been a subject of extensive research. Compounds structurally similar to "this compound" have been synthesized and tested against various microbial strains. These studies underscore the potential of such compounds in developing new antimicrobial agents with specific activity profiles. For instance, novel derivatives have been evaluated for their antibacterial activities, highlighting the significance of the fluoro-substituted moiety in enhancing antimicrobial efficacy (Qi, 2014).
Interaction with Biological Systems
Research has also explored the interaction of similar compounds with biological systems, including their binding to proteins and potential cytotoxic effects. Studies on synthesized compounds' spectroscopic characterization, cytotoxic studies, and molecular docking highlight their pharmacokinetic nature and potential for further biological applications (Govindhan et al., 2017). Additionally, the atmospheric pressure plasma treatment (APPT) of drug molecules like these has been investigated, revealing modifications in their chemical structure and potential for creating new pharmacologically active photoproducts (Tanişli et al., 2017).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-15-4-7-17-18(12-15)29-20(22-17)24-10-8-23(9-11-24)19(25)13-30(26,27)16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYJQQFSJRQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.